(2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide
Overview
Description
(2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide is a chemical compound with the molecular formula C11H16N2O3·HBr. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methoxy group, a nitrobenzyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide typically involves the reaction of 2-methoxy-1-methylethylamine with 4-nitrobenzyl bromide in the presence of a suitable solvent and base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and amine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different amine derivatives.
Substitution: The methoxy and nitro groups can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various nitro and amine derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
(2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The presence of the methoxy and nitro groups allows the compound to participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxy-1-methylethyl)(4-nitrophenyl)amine hydrobromide
- (2-Methoxy-1-methylethyl)(4-aminobenzyl)amine hydrobromide
- (2-Methoxy-1-methylethyl)(4-chlorobenzyl)amine hydrobromide
Uniqueness
(2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
1-methoxy-N-[(4-nitrophenyl)methyl]propan-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.BrH/c1-9(8-16-2)12-7-10-3-5-11(6-4-10)13(14)15;/h3-6,9,12H,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNYDSJYUWLWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=C(C=C1)[N+](=O)[O-].Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-13-6 | |
Record name | Benzenemethanamine, N-(2-methoxy-1-methylethyl)-4-nitro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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